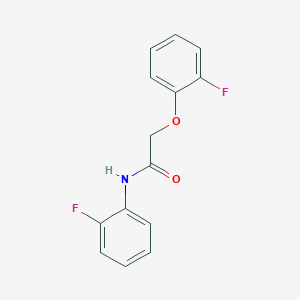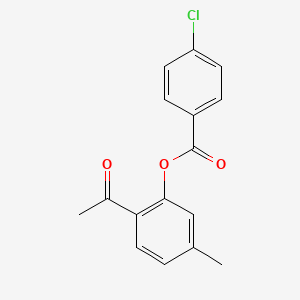![molecular formula C17H13N3O5 B5729158 methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate](/img/structure/B5729158.png)
methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor cell migration and invasion. It has also been suggested that the compound exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
Methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species and lipid peroxidation in cells, indicating its potential as an antioxidant. It has also been shown to increase the levels of glutathione, an important antioxidant molecule, in cells. In addition, the compound has been found to modulate the levels of various signaling molecules, such as NF-κB, MAPK, and PI3K/Akt, which play important roles in cell proliferation, differentiation, and survival.
実験室実験の利点と制限
One of the major advantages of using methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate in lab experiments is its high purity level, which ensures the reproducibility of the results. In addition, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate. One of the potential directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another potential direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Finally, it would be interesting to explore the potential use of this compound in combination with other drugs, in order to enhance its therapeutic efficacy.
合成法
The synthesis of methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate involves the reaction between 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid hydrazide and methyl 2-bromo-3-oxobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is a white solid with a high purity level.
科学的研究の応用
Methyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]hydrazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
methyl N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminocarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-25-17(24)19-18-14(21)10-6-8-11(9-7-10)20-15(22)12-4-2-3-5-13(12)16(20)23/h2-9,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKTYSXVHATJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=NC(=O)C1=CC=C(C=C1)N2C(=C3C=CC=CC3=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(1,3-dihydroxyisoindol-2-yl)benzoyl]iminocarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)

![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)

![4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729139.png)
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B5729165.png)



![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)